molecular formula C21H18ClNO5 B2849008 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate CAS No. 869342-26-7

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

Cat. No. B2849008
CAS RN: 869342-26-7
M. Wt: 399.83
InChI Key: CJEJVRQSSPCTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CM-579 and is a member of the coumarin family of compounds.

Mechanism of Action

The exact mechanism of action of CM-579 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to inhibit the replication of certain viruses. CM-579 has been shown to modulate the immune system by increasing the production of certain cytokines and activating immune cells.
Biochemical and Physiological Effects:
CM-579 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. CM-579 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor growth and metastasis. CM-579 has been shown to modulate the immune system by increasing the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), cytokines involved in immune response.

Advantages and Limitations for Lab Experiments

One advantage of CM-579 for lab experiments is its high purity and stability. CM-579 has been shown to have a long half-life in vivo, which makes it an ideal compound for in vivo studies. However, one limitation of CM-579 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the high cost of CM-579 may limit its use in some lab experiments.

Future Directions

There are several future directions for research on CM-579. One area of research is the development of more efficient synthesis methods for CM-579. Another area of research is the investigation of the potential use of CM-579 as an immunomodulatory agent. Additionally, further studies are needed to fully understand the mechanism of action of CM-579 and its potential therapeutic applications.

Synthesis Methods

The synthesis of CM-579 involves the reaction of 4-chlorophenylacetic acid with morpholine and acetic anhydride to form 4-chlorophenylmorpholine-4-carboxylic acid. This intermediate is then reacted with 4-methyl-7-hydroxycoumarin in the presence of a dehydrating agent to form CM-579. The synthesis of CM-579 has been optimized to produce high yields and purity.

Scientific Research Applications

CM-579 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. CM-579 has been studied for its potential use in the treatment of cancer, HIV, and inflammatory diseases such as rheumatoid arthritis. It has also been studied for its ability to modulate the immune system and its potential use as an immunomodulatory agent.

properties

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5/c1-13-17-12-16(27-21(25)23-8-10-26-11-9-23)6-7-18(17)28-20(24)19(13)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEJVRQSSPCTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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